N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide
Description
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide is an intriguing organic compound with potential applications across various scientific domains. The compound's unique structural features contribute to its reactivity and functionality, making it a valuable subject for research and industrial applications.
Properties
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-21-11-12(9-19-21)3-5-15(22)20-14-7-8-24-17(14)13-4-6-16(23-2)18-10-13/h4,6,9-11,14,17H,3,5,7-8H2,1-2H3,(H,20,22)/t14-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOSAUMYQXFJON-WMLDXEAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NC2CCOC2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CCC(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide typically involves multi-step processes:
Formation of the Oxolane Ring: : Starting from a suitable pyridine derivative, the oxolane ring is introduced through cyclization reactions under mild acidic conditions.
Pyrazole Integration: : The 1-methylpyrazole moiety is often synthesized through condensation reactions involving hydrazines and diketones.
Amide Bond Formation: : Finally, the amide linkage is achieved via coupling reactions, often employing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
The industrial production methods may scale up the laboratory protocols, incorporating continuous flow processes to enhance yields and efficiency. Automation and precise control of reaction conditions are key to producing the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The methoxy group on the pyridine ring can be selectively oxidized, yielding corresponding aldehydes or acids under controlled conditions.
Reduction: : Reduction reactions targeting the pyrazole ring or amide group can lead to the formation of amines and alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Bases: : Sodium hydride, potassium carbonate for substitution reactions.
Major Products Formed
The major products depend on the specific reactions:
Oxidation: Methoxy group converting to aldehyde or acid derivatives.
Reduction: Amides and alcohol derivatives.
Substitution: Functionalized pyridine and pyrazole derivatives.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex molecules.
Acts as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology
Investigated for its potential as an enzyme inhibitor.
Serves as a lead compound in drug discovery, targeting various biological pathways.
Medicine
Explored for its antimicrobial properties.
Studied for potential anti-inflammatory and anticancer activities.
Industry
Utilized in the production of specialty chemicals.
Acts as a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The compound's mechanism of action typically involves interaction with molecular targets such as enzymes or receptors. It may inhibit enzymatic activity by binding to the active site, or modulate receptor function through allosteric modulation. The exact pathways depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3S)-2-(5-methoxypyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide.
N-[(2R,3S)-2-(6-methoxy-2-pyridyl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide.
N-[(2R,3S)-2-(6-chloropyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide.
Highlighting Its Uniqueness
The presence of the methoxypyridine moiety and the specific stereochemistry of the oxolane ring confer unique properties, such as specific binding affinity and reactivity, distinguishing it from other similar compounds.
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1-methylpyrazol-4-yl)propanamide is a compound of immense interest, holding promise in various scientific and industrial fields Its unique structure and diverse reactivity make it a subject worth further exploration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
